molecular formula C11H14ClN3S B12439456 4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride

4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride

Katalognummer: B12439456
Molekulargewicht: 255.77 g/mol
InChI-Schlüssel: SWWNPUNOIVBRLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride is a heterocyclic compound that features a thieno[2,3-c]pyridine core with a piperazine moiety attached. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor and its ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride typically involves the formation of the thieno[2,3-c]pyridine core followed by the introduction of the piperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable pyridine derivative can yield the thieno[2,3-c]pyridine scaffold, which is then functionalized with piperazine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Piperazine-1-yl-thieno[3,2-c]pyridine hydrochloride
  • 4-(1-Piperazinyl)thieno[3,2-c]pyridine hydrochloride
  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

Uniqueness

4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride is unique due to its specific structural configuration, which allows for selective binding to certain kinases. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds .

Eigenschaften

Molekularformel

C11H14ClN3S

Molekulargewicht

255.77 g/mol

IUPAC-Name

4-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride

InChI

InChI=1S/C11H13N3S.ClH/c1-6-15-11-8-13-7-10(9(1)11)14-4-2-12-3-5-14;/h1,6-8,12H,2-5H2;1H

InChI-Schlüssel

SWWNPUNOIVBRLF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CN=CC3=C2C=CS3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.